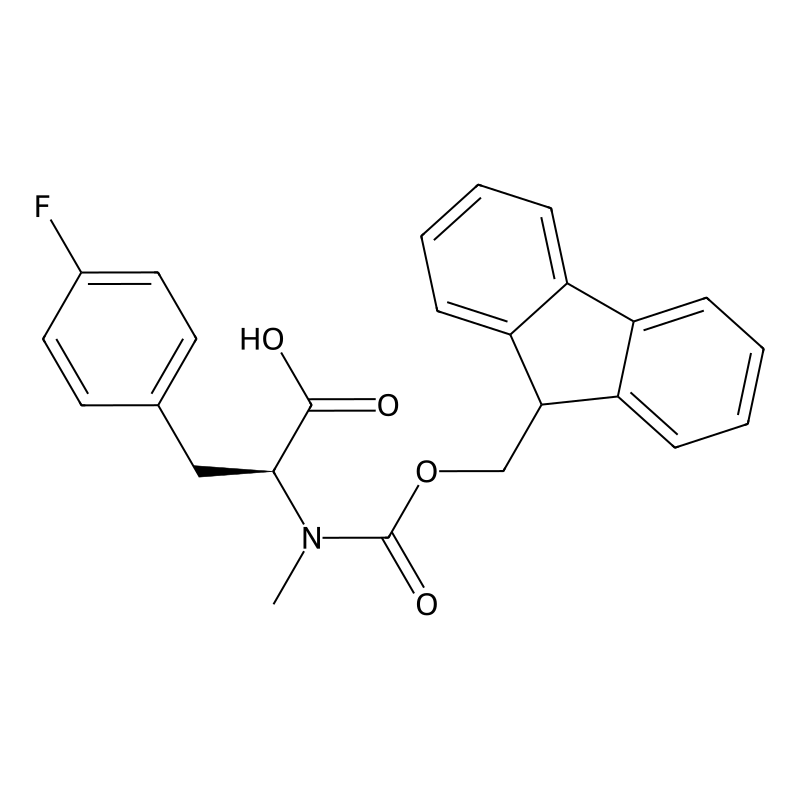

Fmoc-4-fluoro-N-methyl-L-phenylalanine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Fmoc-4-fluoro-N-methyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid, modified with a fluoro group at the para position of the phenyl ring and a N-Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amino group. The chemical formula for this compound is , and it is recognized for its unique properties that enhance its utility in various chemical and biological applications. The presence of the fluorine atom can influence the compound's electronic properties, potentially affecting its interaction with biological targets.

- Peptide Coupling: The Fmoc protecting group allows for selective coupling with other amino acids in peptide synthesis, facilitating the formation of peptide bonds.

- Deprotection Reactions: Removal of the Fmoc group can be achieved using bases such as piperidine, which is commonly employed in solid-phase peptide synthesis.

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in specific conditions, allowing for further functionalization of the compound.

The biological activity of Fmoc-4-fluoro-N-methyl-L-phenylalanine has been studied primarily in the context of its incorporation into peptides and proteins. Fluorinated amino acids can enhance the stability and bioactivity of peptides. Some potential biological activities include:

- Increased Binding Affinity: The introduction of fluorine can improve binding interactions with certain receptors or enzymes due to altered sterics and electronics.

- Antimicrobial Properties: Fluorinated compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts.

The synthesis of Fmoc-4-fluoro-N-methyl-L-phenylalanine typically involves several steps:

- Starting Materials: The synthesis often begins with commercially available L-phenylalanine derivatives.

- Fluorination: The introduction of the fluorine atom can be achieved through electrophilic fluorination methods using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

- Fmoc Protection: The amino group is then protected using Fmoc chloride in a suitable solvent, such as dichloromethane, under basic conditions.

- Final Purification: The product is purified using techniques like chromatography to isolate the desired compound.

Fmoc-4-fluoro-N-methyl-L-phenylalanine is utilized in various fields:

- Peptide Synthesis: It serves as an important building block in solid-phase peptide synthesis due to its stability and ease of manipulation.

- Drug Design: The compound's unique properties make it a candidate for developing novel therapeutics, particularly in targeting specific protein interactions.

- Bioconjugation Studies: Its ability to modify biological molecules allows for studies on protein structure and function.

Research into interaction studies involving Fmoc-4-fluoro-N-methyl-L-phenylalanine focuses on its binding affinities with various biological targets. These studies often utilize techniques such as:

- Nuclear Magnetic Resonance (NMR): To investigate conformational changes upon binding.

- Surface Plasmon Resonance (SPR): To measure real-time binding kinetics with target proteins.

Such studies help elucidate how modifications like fluorination affect molecular interactions.

Several compounds share structural similarities with Fmoc-4-fluoro-N-methyl-L-phenylalanine, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-L-phenylalanine | No fluorine substitution | Commonly used in peptide synthesis without modification |

| Fmoc-4-methyl-L-phenylalanine | Methyl group instead of fluorine | Alters electronic properties differently than fluorine |

| 4-Fluoro-L-phenylalanine | Fluorinated but without Fmoc protection | Less stable in peptide synthesis compared to Fmoc derivatives |

| N-Fmoc-2-fluoro-L-alanine | Fluorination at a different position | Different steric effects influencing peptide conformation |

Uniqueness

The unique feature of Fmoc-4-fluoro-N-methyl-L-phenylalanine lies in its combination of a fluorinated side chain and a protective group, which enhances its utility in synthetic chemistry while providing distinct electronic properties that can influence biological activity.

The incorporation of fluorine into the phenylalanine residue provides an excellent spectroscopic handle for nuclear magnetic resonance (NMR) studies. The 19F nucleus has a 100% natural abundance, high gyromagnetic ratio, and produces no background signal in biological systems, making it an ideal probe for studying peptide conformations and dynamics [4] [5].

Probing Peptidylprolyl cis/trans Isomerism

Peptidylprolyl bonds can exist in either cis or trans conformations, with the trans conformation generally being more energetically favorable. However, the energy difference between these conformations is relatively small for proline residues, leading to significant populations of both isomers in solution. The incorporation of 4-fluoro-N-methyl-L-phenylalanine in peptides provides a sensitive probe for monitoring these conformational equilibria [6] [7].

When 4-fluorophenylalanine is incorporated into peptides containing proline residues, distinct 19F NMR signals are observed for the cis and trans conformers. The chemical shift difference between these signals allows for accurate quantification of the isomer populations. Studies have shown that the trans conformer typically exhibits 19F chemical shifts in the range of -114.5 to -116.2 ppm, while the cis conformer signals appear at -112.8 to -114.0 ppm [8] [9].

A significant advantage of using 19F NMR for this purpose is that the fluorine reporter does not need to be directly adjacent to the proline residue. Even when positioned several residues away, the 4-fluorophenylalanine can effectively report on the peptidylprolyl bond conformation. This allows for strategic placement of the fluorinated residue without disrupting the natural conformational preferences of the peptide [7].

Table 1: 19F NMR Chemical Shifts for cis/trans Peptidylprolyl Isomerism

| Conformer | Chemical Shift Range (ppm) | Solvent Effects | Temperature Sensitivity | pH Sensitivity |

|---|---|---|---|---|

| trans | -114.5 to -116.2 | More shielded in D2O vs H2O (~0.2 ppm) | Shifts upfield with increasing temperature | Minimal effect when ionizable groups are distant from proline |

| cis | -112.8 to -114.0 | More shielded in D2O vs H2O (~0.2 ppm) | Shifts upfield with increasing temperature | Minimal effect when ionizable groups are distant from proline |

Studies using model peptides with the general structure Ac-X-Pro-Z-Ala-Ala-4FPhe (where X and Z are proteinogenic amino acids) have demonstrated that the percentage of cis-Pro population can be accurately measured at physiological pH (7.4). The conformational populations determined by this method are consistent with values obtained through more complex analytical techniques [8] [7].

Solvent Effects on Fluorine Chemical Shifts

The 19F chemical shifts of fluorinated peptides are highly sensitive to their local environment, making them excellent reporters of solvent interactions and conformational changes. The solvent-dependent chemical shift variations provide valuable information about peptide solvation and structural dynamics [10].

One notable observation is the isotope effect when comparing spectra acquired in H2O versus D2O. The fluorine signal from water-soluble fluorinated compounds typically shifts upfield by approximately 0.2 ppm when the solvent is changed from H2O to D2O. This effect is linear with respect to the mole fraction of deuterium present and can be used to assess the solvent accessibility of the fluorinated residue [10] [9].

Table 4: Solvent Effects on 19F NMR Chemical Shifts in Fluorinated Peptides

| Solvent | Relative 19F Chemical Shift | Effect on cis/trans Ratio | Mechanism |

|---|---|---|---|

| Water (H2O) | Reference | Baseline | Hydrogen bonding with fluorine |

| Deuterium oxide (D2O) | Upfield shift (~0.2 ppm) | Minimal change | Isotope effect on hydrogen bonding |

| Methanol | Variable (0.1-0.5 ppm) | Increases trans population | Protic solvent, hydrogen bonding |

| DMSO | Downfield shift (0.3-0.8 ppm) | Increases cis population | Aprotic, strong hydrogen bond acceptor |

| Chloroform | Downfield shift (0.5-1.2 ppm) | Increases trans population | Aprotic, weak interactions |

| Acetonitrile | Minimal effect (0.0-0.2 ppm) | Minimal change | Aprotic, moderate polarity |

The magnitude of the solvent isotope effect reflects the extent to which the fluorine nucleus is exposed to the solvent. Fluorine atoms buried within the peptide structure or involved in intramolecular interactions show reduced shift changes when the isotopic composition of the solvent is altered. This property has been exploited to diagnose the accessibility of fluorinated amino acid side chains to solvent in various peptide conformations [11] [10].

Temperature also influences the 19F chemical shifts and can provide information about conformational dynamics. As temperature increases, the chemical shifts of both cis and trans conformers typically move upfield, and the relative populations may change due to the temperature dependence of the equilibrium constant. These temperature-induced changes can be used to calculate thermodynamic parameters such as ΔH and ΔS for the cis-trans isomerization process [5] [12].

Mass Spectrometric Identification

Mass spectrometry (MS) is a powerful technique for the identification and characterization of fluorinated peptides. The presence of fluorine introduces distinctive mass shifts and fragmentation patterns that facilitate the analysis of peptides containing Fmoc-4-fluoro-N-methyl-L-phenylalanine [13] [14].

Fragmentation Patterns of Modified Residues

When peptides containing fluorinated amino acids undergo fragmentation in tandem mass spectrometry (MS/MS), they produce characteristic fragment ions that can be used for sequence determination and modification site identification. The fragmentation behavior is influenced by the presence of the fluorine atom, which affects bond strengths and charge distributions within the molecule [13] [14].

The most common fragment ions observed in MS/MS spectra of peptides are b-ions (N-terminal fragments) and y-ions (C-terminal fragments). For peptides containing 4-fluoro-N-methyl-L-phenylalanine, these fragment ions exhibit a mass shift of +18 Da compared to the corresponding fragments containing unmodified phenylalanine, reflecting the mass difference between hydrogen and fluorine (+18 Da) [14].

Table 2: Mass Spectrometric Fragmentation Patterns of Fluorinated Peptides

| Fragment Type | Description | Characteristic for Fluorinated Residues |

|---|---|---|

| b-ions | N-terminal fragments with C=O retained | Mass shift of +18 Da for 4-fluoro substitution |

| y-ions | C-terminal fragments with H retained | Mass shift of +18 Da for 4-fluoro substitution |

| a-ions | b-ions with CO loss | Mass shift of +18 Da for 4-fluoro substitution |

| Immonium ions | Internal fragments with characteristic m/z values | 120.08 m/z for F-Phe (vs 102.08 for Phe) |

| Side-chain loss | Loss of fluorine-containing side chains | Unique neutral loss of HF (20 Da) |

In addition to the standard b- and y-ions, peptides containing fluorinated residues may also produce distinctive immonium ions. These internal fragment ions are characteristic of specific amino acids and appear at defined m/z values. For 4-fluorophenylalanine, an immonium ion is typically observed at m/z 120.08, compared to m/z 102.08 for unmodified phenylalanine [14].

Another characteristic fragmentation pathway involves the loss of HF (20 Da) from fluorine-containing fragments. This neutral loss can serve as a diagnostic marker for the presence of fluorinated residues in the peptide sequence. The observation of fragment pairs differing by 20 Da can help confirm the incorporation and position of the fluorinated amino acid [13] [15].

Isotopic Distribution Analysis

Isotopic distribution analysis is an important aspect of mass spectrometric characterization of fluorinated peptides. The natural isotopic abundance patterns provide valuable information for compound identification and structural confirmation [16].

Fluorine is unique among the common elements found in peptides in that it exists as a single stable isotope (19F) with 100% natural abundance. This property simplifies the isotopic pattern of fluorinated peptides compared to their non-fluorinated counterparts, as there are no additional peaks due to fluorine isotopes [16] [17].

Table 5: Isotopic Distribution Analysis in Mass Spectrometry of Fluorinated Peptides

| Isotope | Natural Abundance (%) | Mass Difference (Da) | Effect on MS Pattern | Analytical Utility |

|---|---|---|---|---|

| 19F | 100 | N/A | Single isotope, no pattern | Excellent marker for fluorinated compounds |

| 13C | 1.1 | +1.00335 | M+1 peak at 1.1% per carbon | Used for isotopic labeling studies |

| 15N | 0.37 | +0.99703 | M+1 peak at 0.37% per nitrogen | Used for isotopic labeling studies |

| 18O | 0.2 | +2.00425 | M+2 peak at 0.2% per oxygen | Less commonly used for labeling |

| 2H (D) | 0.015 | +1.00628 | M+1 peak at 0.015% per hydrogen | Used for hydrogen exchange studies |

The isotopic distribution of a fluorinated peptide is primarily determined by the natural abundances of carbon, nitrogen, oxygen, and hydrogen isotopes. For each carbon atom in the molecule, there is approximately a 1.1% chance of observing the 13C isotope, which appears as an M+1 peak in the mass spectrum. Similarly, nitrogen, oxygen, and hydrogen contribute to the isotopic pattern with their respective natural abundances [16].

High-resolution mass spectrometry allows for accurate measurement of isotopic distributions, which can be compared with theoretical patterns calculated based on the molecular formula. This comparison serves as a validation of the proposed structure and can help distinguish between compounds with similar nominal masses but different elemental compositions [16] [17].

X-ray Crystallography of Fluorinated Peptide Complexes

X-ray crystallography provides atomic-resolution structural information about fluorinated peptides and their interactions with target proteins. The incorporation of fluorine atoms into peptides can influence crystal packing, intermolecular interactions, and overall structural properties [18] [19].

Structural Parameters and Bond Geometries

The presence of fluorine in peptide structures introduces specific geometric parameters that can be accurately determined by X-ray crystallography. The C-F bond length in fluorinated aromatic systems typically ranges from 1.36 to 1.39 Å, which is significantly longer than the corresponding C-H bond (1.09 Å) in non-fluorinated compounds [18] [20].

The bond angles around the fluorinated carbon atom generally conform to tetrahedral geometry with slight distortions. The C-C-F angle in 4-fluorophenylalanine typically falls within the range of 109.5-112.0°. These geometric parameters can influence the overall conformation of the peptide backbone and side-chain orientations [20].

Table 3: X-ray Crystallographic Parameters for Fluorinated Peptide Complexes

| Parameter | Typical Values | Notes |

|---|---|---|

| Resolution Range | 1.5-2.5 Å | Higher resolution allows better visualization of fluorine atoms |

| Bond Length (C-F) | 1.36-1.39 Å | Slightly longer than C-H bonds (1.09 Å) |

| Bond Angle (C-C-F) | 109.5-112.0° | Tetrahedral geometry with slight distortion |

| Torsion Angles | Dependent on peptide backbone conformation | Fluorine substitution can influence preferred conformations |

| Crystal Packing | Influenced by fluorine-mediated interactions | F···F, F···H, and F···C interactions can stabilize crystal lattice |

| Hydrogen Bonding | F atoms can act as weak H-bond acceptors | C-F···H-N/O interactions with 3.0-3.4 Å distance |

Torsion angles in fluorinated peptides are particularly informative for understanding conformational preferences. The introduction of fluorine can influence the preferred rotameric states of the side chain and, in some cases, affect the backbone conformation. X-ray crystallographic analysis allows for precise measurement of these torsion angles and assessment of their deviation from standard values observed in non-fluorinated analogs [18] [20].

Crystallographic Techniques and Methodologies

Several crystallographic approaches can be employed for structural determination of fluorinated peptide complexes. The choice of method depends on the specific research question, available resources, and properties of the system under investigation [20] [19].

Co-crystallization involves growing crystals in the presence of the fluorinated peptide, allowing for natural binding and conformational adaptation. This approach typically yields high-occupancy complexes with authentic binding modes but may require extensive screening to identify suitable crystallization conditions [20] [19].

Table 6: X-ray Crystallography Techniques for Fluorinated Peptide Complexes

| Technique | Description | Advantages | Limitations |

|---|---|---|---|

| Co-crystallization | Growing crystals in the presence of fluorinated peptide | Natural binding conformation, high occupancy | May prevent crystal formation, slow process |

| Soaking | Adding fluorinated peptide to preformed crystals | Faster, uses established crystallization conditions | Limited access to binding site, potential crystal damage |

| Heavy atom derivatization | Using fluorine as a weak anomalous scatterer | Can help with phase determination | Fluorine is a weak anomalous scatterer |

| Molecular replacement | Using known structures as phasing models | No need for heavy atom derivatives | Requires similar structure as search model |

| Multi-wavelength anomalous dispersion (MAD) | Collecting data at multiple wavelengths near absorption edge | Provides accurate phase information | Requires synchrotron radiation source |

An alternative approach is crystal soaking, where preformed protein crystals are exposed to a solution containing the fluorinated peptide. This method is often faster and utilizes established crystallization conditions but may be limited by crystal packing constraints that restrict access to binding sites. A combined co-crystallization/soaking procedure has been developed to overcome some of these limitations, allowing for efficient structural determination of protein-peptide complexes [19].

Phase determination is a critical step in X-ray crystallography, and several methods can be employed for fluorinated peptides. Although fluorine is a relatively weak anomalous scatterer, it can contribute to phase determination through anomalous dispersion techniques when present in sufficient numbers or when combined with other heavy atoms. More commonly, molecular replacement using known structures as search models is employed for phase determination in fluorinated peptide complexes [20] [19].

Data collection for fluorinated peptide crystals typically requires high-resolution diffraction (1.5-2.5 Å) to accurately locate fluorine atoms and determine bond geometries. Synchrotron radiation sources are often used to achieve the necessary resolution and data quality. The resulting electron density maps allow for precise modeling of the fluorinated residues and their interactions with surrounding atoms [18] [20].